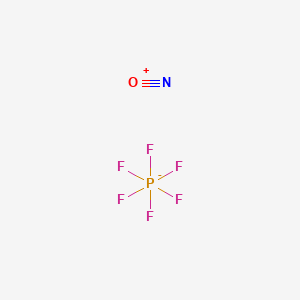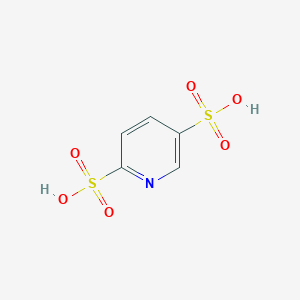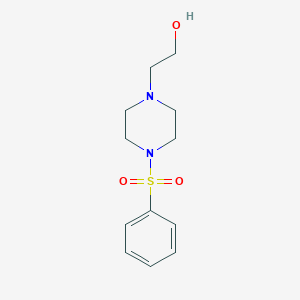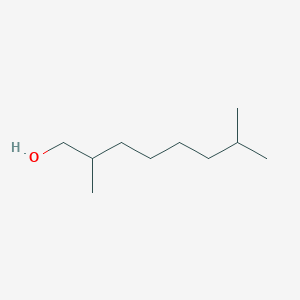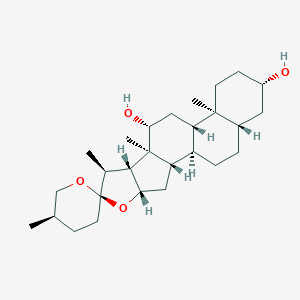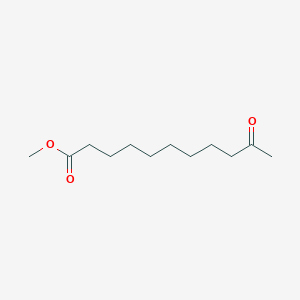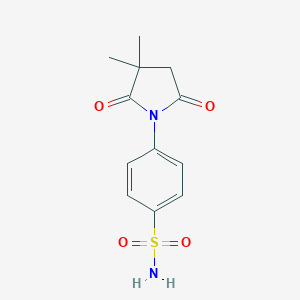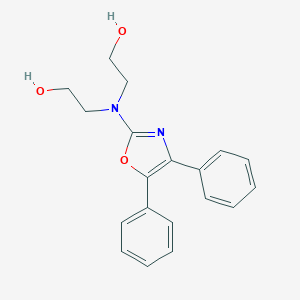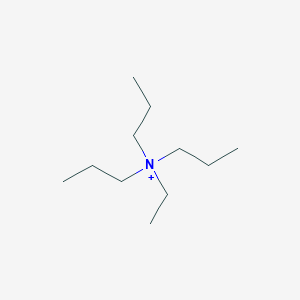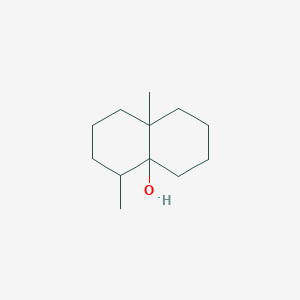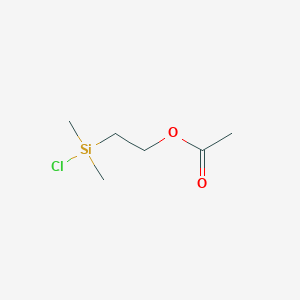
2-(Chlorodimethylsilyl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorodimethylsilyl)ethyl acetate (CDMSEA) is an organosilicon compound that is used in a variety of applications, such as in the synthesis of various molecules, in the study of enzyme mechanisms, and in the preparation of pharmaceuticals. CDMSEA has been used in many scientific and industrial research projects due to its versatile properties.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Calculations for Corrosion Inhibitors
A study conducted by Zarrouk et al. (2014) utilized quantum chemical calculations to evaluate the efficiency of quinoxalines as corrosion inhibitors for copper in nitric acid media. This approach, based on the Density Functional Theory (DFT), analyzed various molecular parameters to understand the relationship between molecular structure and inhibition efficiency. Such computational methods could be relevant for assessing the efficacy of 2-(Chlorodimethylsilyl)ethyl acetate in similar applications (Zarrouk et al., 2014).
Modified Yamaguchi Reagents for Enantioselective Synthesis
Chandra et al. (2018) discussed the synthesis and application of a modified Yamaguchi reagent for racemization-free esterification, thioesterification, amidation, and peptide bond formation. This highlights the potential of specialized reagents in facilitating complex organic syntheses, offering insights into how this compound might be applied in similar synthetic processes (Chandra et al., 2018).
Adhesion Improvement of Rubber Materials
Romero-Sánchez et al. (2000) explored the use of different esters for the chlorination of styrene–butadiene rubber (SBR) to improve adhesion properties. The study's focus on the role of solvents and chlorination in modifying rubber surfaces could be relevant for considering this compound in related surface treatment applications (Romero-Sánchez et al., 2000).
Optimization of Organic Synthesis Processes
Synoradzki et al. (2005) optimized the synthesis of ethyl(2-phthalimidoethoxy)acetate using factorial design, demonstrating how systematic experimental design can significantly enhance yield and reduce by-products. This methodology could be applied to optimize the synthesis or application of this compound in various chemical processes (Synoradzki et al., 2005).
Green Chemistry in Suzuki Coupling Reactions
Costa et al. (2012) developed a green chemistry experiment for undergraduate labs focusing on Suzuki coupling reactions using water as the primary solvent. This educational approach towards sustainable chemical reactions could provide a framework for research involving this compound in environmentally friendly synthetic processes (Costa et al., 2012).
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(Chlorodimethylsilyl)ethyl acetate are not well-studied. It is known that the compound can be used in the synthesis of other complex molecules
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that esters like this compound can undergo hydrolysis to produce alcohols and carboxylic acids
Eigenschaften
IUPAC Name |
2-[chloro(dimethyl)silyl]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2Si/c1-6(8)9-4-5-10(2,3)7/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHRINJAARPYIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](C)(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432800 |
Source


|
| Record name | 2-(chlorodimethylsilyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18306-45-1 |
Source


|
| Record name | 2-(chlorodimethylsilyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


